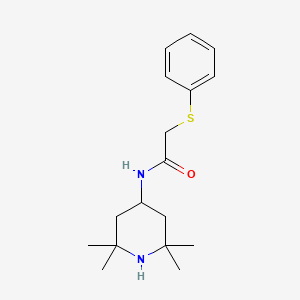
2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide, also known as PTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 356.54 g/mol.
科学研究应用
2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide has been used in various scientific research applications, including as a radical scavenger, an antioxidant, and a stabilizer for polymers. This compound has also been shown to have potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect neuronal cells from oxidative stress and reduce inflammation in the brain.
作用机制
2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide's mechanism of action is believed to be through its ability to scavenge free radicals and reduce oxidative stress. Free radicals are highly reactive molecules that can damage cells and tissues, leading to various diseases and conditions. This compound's ability to neutralize these free radicals helps to protect cells from damage and reduce the risk of disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells from oxidative stress and reduce inflammation. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in lab experiments is its ability to scavenge free radicals and reduce oxidative stress. This makes it a valuable tool for studying the effects of oxidative stress on cells and tissues. Additionally, this compound has a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and administration method for this compound in these conditions. Additionally, this compound's potential applications in the field of polymer stabilization and as an antioxidant in food and cosmetic products should be further explored. Finally, more research is needed to fully understand this compound's mechanism of action and its effects on various physiological systems.
合成方法
2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide with phenylthiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure this compound.
属性
IUPAC Name |
2-phenylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-16(2)10-13(11-17(3,4)19-16)18-15(20)12-21-14-8-6-5-7-9-14/h5-9,13,19H,10-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBGYDQFKFTRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358435 |
Source


|
| Record name | Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109172-40-9 |
Source


|
| Record name | Acetamide, 2-(phenylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)
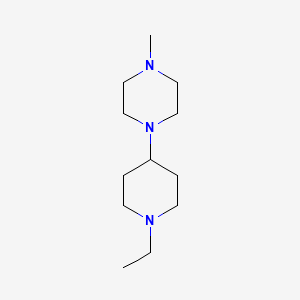
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)


![4-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5751880.png)
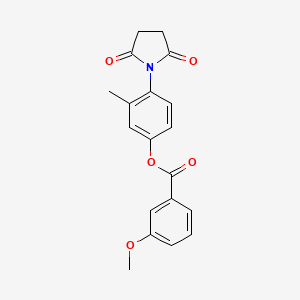

![1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5751905.png)
![2-[(2-chlorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)
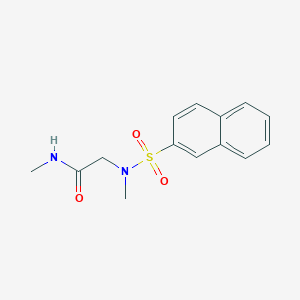

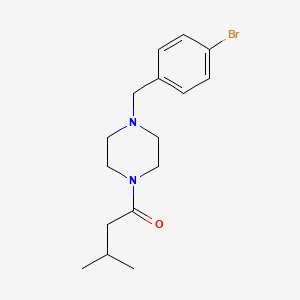
![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)
